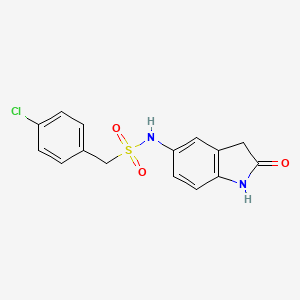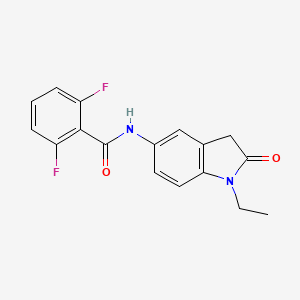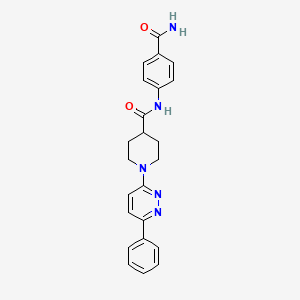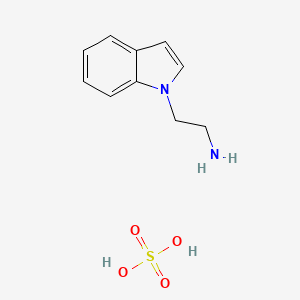![molecular formula C16H19NO B2794960 N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide CAS No. 861209-80-5](/img/structure/B2794960.png)
N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide: is a chemical compound with the molecular formula C16H19NO and a molecular weight of 241.32816 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group and a phenyl ring substituted with a hexynyl group at the meta position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Substitution with Hexynyl Group: The hexynyl group can be attached to the phenyl ring through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions:
Oxidation: N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide can undergo oxidation reactions, where the hexynyl group can be oxidized to form various oxygenated derivatives.
Reduction: The compound can also undergo reduction reactions, where the triple bond in the hexynyl group can be reduced to a double or single bond.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Major Products Formed:
Oxidation: Oxygenated derivatives such as alcohols, aldehydes, and carboxylic acids.
Reduction: Reduced derivatives such as alkenes and alkanes.
Substitution: Substituted phenyl derivatives with various functional groups.
科学的研究の応用
Chemistry: N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research may explore the compound’s potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
作用機序
The mechanism of action of N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
- N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide
- N-[3-(1-hexynyl)phenyl]cyclopropanecarboxylate
- N-[3-(1-hexynyl)phenyl]cyclopropanecarboxylamide
Comparison: this compound is unique due to the presence of the cyclopropane ring and the hexynyl group, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(3-hex-1-ynylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-3-4-5-7-13-8-6-9-15(12-13)17-16(18)14-10-11-14/h6,8-9,12,14H,2-4,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKIHQBCBWYDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC(=CC=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794879.png)

![6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2794882.png)

![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2794885.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide](/img/structure/B2794888.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2794890.png)
![1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2794891.png)

![N-(4-acetylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2794893.png)


![3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(diphenylmethyl)propanamide](/img/structure/B2794899.png)
